molecular formula C15H14ClNO3 B14431892 Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate CAS No. 80199-06-0

Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate

Cat. No.: B14431892
CAS No.: 80199-06-0
M. Wt: 291.73 g/mol
InChI Key: KFQJXRCWGAKUAT-UHFFFAOYSA-N
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Description

Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a chloro and a methylphenoxy group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-methylphenoxy)aniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

3-chloro-4-(4-methylphenoxy)aniline+methyl chloroformateMethyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate\text{3-chloro-4-(4-methylphenoxy)aniline} + \text{methyl chloroformate} \rightarrow \text{this compound} 3-chloro-4-(4-methylphenoxy)aniline+methyl chloroformate→Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction parameters to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenyl isocyanate: Shares a similar phenyl structure with chloro and methyl substitutions.

    4-Chloro-3-methylphenol: Another compound with a similar phenyl ring structure.

    Tolfenpyrad: Contains a phenyl ring with similar substitutions.

Uniqueness

Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

80199-06-0

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

methyl N-[3-chloro-4-(4-methylphenoxy)phenyl]carbamate

InChI

InChI=1S/C15H14ClNO3/c1-10-3-6-12(7-4-10)20-14-8-5-11(9-13(14)16)17-15(18)19-2/h3-9H,1-2H3,(H,17,18)

InChI Key

KFQJXRCWGAKUAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl

Origin of Product

United States

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